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molecular formula C14H10O4 B1266150 4-benzoyloxybenzoic acid CAS No. 28547-23-1

4-benzoyloxybenzoic acid

Cat. No. B1266150
M. Wt: 242.23 g/mol
InChI Key: OUANAAHOQVMJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08907118B2

Procedure details

138.1 g (1.0 mol) of para-hydroxybenzoic acid were first dissolved in 400 ml of water and 600 ml of isopropanol and this solution was admixed at 0 to 5° C. with 235.7 g of KOH solution (50% strength by weight aqueous solution, 2.1 mol). The resulting pH was 14. Metered into this solution over the course of one hour, then, at 0 to 5° C., were 140.4 g (1.0 mol) of benzoyl chloride, and the batch was stirred for 30 minutes at 0 to 5° C. thereafter. At the end of the after-stirring, the pH of the reaction mixture was 9.3. The reaction mixture was subsequently adjusted to a pH of 8 at 0 to 5° C. using 25.0 g of HCl solution (32% strength by weight aqueous solution), and the complete solution was heated to 55 to 60° C. and then adjusted to a pH of 1.5 to 3 using 100 g of HCl solution (32% strength by weight aqueous solution). The reaction mixture was cooled to 20 to 25° C. and the solid was filtered off on a suction filter and washed ten times with 150 ml of water. The yield after drying under reduced pressure at 100° C. was 220.5 g (91.0% of theory). According to HPLC and NMR measurement, the product was free from benzoic acid and from unreacted para-hydroxybenzoic acid. The purity of the product is >99.9% by weight.
Quantity
138.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
235.7 g
Type
reactant
Reaction Step Two
Quantity
140.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[K+].[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>O.C(O)(C)C>[C:13]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
138.1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
235.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
140.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the batch was stirred for 30 minutes at 0 to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 0 to 5° C.
CUSTOM
Type
CUSTOM
Details
was subsequently adjusted to a pH of 8 at 0 to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
the complete solution was heated to 55 to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20 to 25° C.
FILTRATION
Type
FILTRATION
Details
the solid was filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed ten times with 150 ml of water
CUSTOM
Type
CUSTOM
Details
The yield
CUSTOM
Type
CUSTOM
Details
after drying under reduced pressure at 100° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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